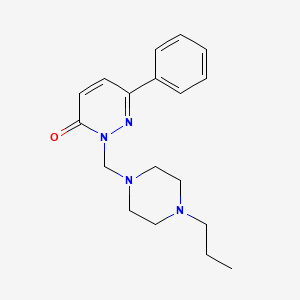

3(2H)-Pyridazinone, 6-phenyl-2-((4-propyl-1-piperazinyl)methyl)-

Description

3(2H)-Pyridazinone, 6-phenyl-2-((4-propyl-1-piperazinyl)methyl)- is a pyridazinone derivative characterized by a phenyl group at position 6 of the pyridazinone core and a 4-propylpiperazinylmethyl substitution at position 2. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects . Its structure-activity relationship (SAR) is influenced by the piperazine moiety, which enhances receptor binding affinity, and the phenyl group, which contributes to hydrophobic interactions with biological targets .

Properties

CAS No. |

35451-76-4 |

|---|---|

Molecular Formula |

C18H24N4O |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

6-phenyl-2-[(4-propylpiperazin-1-yl)methyl]pyridazin-3-one |

InChI |

InChI=1S/C18H24N4O/c1-2-10-20-11-13-21(14-12-20)15-22-18(23)9-8-17(19-22)16-6-4-3-5-7-16/h3-9H,2,10-15H2,1H3 |

InChI Key |

MVPWWLJIRAFOJG-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 6-phenyl-2-((4-propyl-1-piperazinyl)methyl)- typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

Attachment of the Piperazinyl Group: The piperazinyl group can be attached through nucleophilic substitution reactions, where the piperazine ring reacts with a suitable leaving group on the pyridazinone core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 6-phenyl-2-((4-propyl-1-piperazinyl)methyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazinone core or the phenyl ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkyl halides, and sulfonates are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

3(2H)-Pyridazinone, 6-phenyl-2-((4-propyl-1-piperazinyl)methyl)- has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 6-phenyl-2-((4-propyl-1-piperazinyl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural and Functional Analogues

Table 1: Key Pyridazinone Derivatives and Their Pharmacological Profiles

Key Research Findings

Substitution at Position 2: The 4-propylpiperazinylmethyl group in the target compound enhances lipophilicity and receptor binding compared to simpler alkyl chains (e.g., methyl or ethyl) in analogues like emorfazone . Piperazine-containing derivatives (e.g., 6-[4-(2-fluorophenyl)piperazinyl]-3(2H)-pyridazinone) show improved anti-inflammatory activity due to enhanced interactions with serotonin or adrenergic receptors .

Substitution at Position 6 :

- The phenyl group at position 6 is critical for anticancer activity. Derivatives with electron-withdrawing groups (e.g., chloro, fluoro) on the phenyl ring exhibit higher potency in antiproliferative assays .

Impact of Saturation and Bulky Groups: Dihydro derivatives (e.g., 4,5-dihydro-4-(2-methylpropyl)-6-phenylpyridazinone) generally show reduced activity compared to unsaturated counterparts, likely due to conformational rigidity . Bulky substituents at position 4 (e.g., n-propyl or n-butyl) improve anti-inflammatory activity by optimizing steric interactions with target enzymes like COX-2 .

Cardiovascular Effects: TZC-5665 and its metabolite M-2 demonstrate divergent effects: TZC-5665 acts as a β-blocker, while M-2 is a PDE III inhibitor with positive inotropic activity. This dual mechanism is absent in the target compound, which lacks significant cardiovascular activity .

Contradictions and Limitations

- Anticancer vs. Anti-inflammatory Trade-offs: Derivatives optimized for anticancer activity (e.g., 6-phenyl-2-(4-substituted-piperazinyl)pyridazinones) often show weaker anti-inflammatory effects, suggesting target-specific SAR divergence .

- Metabolic Stability : Radiofluorinated analogues (e.g., [¹⁸F]Fmpp1-3) exhibit favorable log P values (~1.5–2.0) for blood-brain barrier penetration, but the target compound’s metabolic stability remains uncharacterized .

Q & A

Q. What are the established synthetic routes for preparing 6-phenyl-3(2H)-pyridazinone derivatives with piperazinyl substitutions?

The synthesis typically involves cyclization of hydrazine derivatives with diketones or ketoesters to form the pyridazinone core. For example, glyoxalic acid, acetophenone derivatives, and hydrazine hydrate are condensed to yield 6-phenyl-3(2H)-pyridazinone intermediates. Subsequent alkylation with ethyl bromoacetate/propionate in the presence of K₂CO₃ generates ester derivatives, which are hydrolyzed to carboxylic acids for further functionalization . Piperazinyl groups are introduced via nucleophilic substitution or coupling reactions, as seen in derivatives inspired by trazodone’s structure .

Q. How is the analgesic and anti-inflammatory activity of pyridazinone derivatives methodologically evaluated?

Key assays include:

- Ap-benzoquinone-induced writhing test : Measures analgesic activity by quantifying abdominal constrictions in mice after intraperitoneal injection of irritants. Compounds like 4,6-diphenyl-2-[3-(4-arylpiperazin-1-yl)propyl]-3(2H)-pyridazinones are compared to standards (e.g., acetaminophen) .

- Carrageenan-induced rat paw edema : Evaluates anti-inflammatory activity by measuring paw swelling after carrageenan injection. Analgesic efficacy is often correlated with reduced prostaglandin synthesis .

Q. What spectroscopic techniques are used to characterize pyridazinone derivatives?

- NMR : Confirms substituent positions on the pyridazinone ring and piperazinyl side chains.

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves 3D structures, particularly for derivatives with bulky substituents (e.g., 4-propylpiperazinyl groups) .

Advanced Research Questions

Q. How do structural modifications at positions 2 and 6 of the pyridazinone core influence pharmacological activity?

- Position 2 : Substitutions with acetamide or propanamide moieties enhance analgesic activity. For example, 2-acetyl-2-benzalhydrazone derivatives show improved potency due to increased hydrogen bonding with COX-2 .

- Position 6 : Aromatic groups (e.g., phenyl, 4-methoxyphenyl) improve bioavailability and target affinity. Electron-withdrawing substituents (e.g., Cl) enhance metabolic stability but may reduce solubility .

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions often arise from variations in substituent polarity, assay conditions, or animal models. For example:

- Ulcerogenic potential : Derivatives with morpholino groups (e.g., emorfazone) show lower gastric irritation than those with piperazinyl groups, likely due to reduced acidity .

- Species-specific responses : Rat vs. mouse models may yield differing ED₅₀ values due to metabolic enzyme differences. Cross-validation using in vitro assays (e.g., COX-2 inhibition) is recommended .

Q. What computational methods are applicable for studying pyridazinone derivatives?

- QSAR modeling : Predicts activity based on substituent descriptors (e.g., logP, Hammett constants).

- Molecular docking : Screens binding affinity to targets like serotonin receptors or COX-2. A quantum-chemical study of 2-phenyl-4,5-dichloro-3(2H)-pyridazinone phosphorylation revealed electrophilic attack sites for rational drug design .

Q. What are the advantages and limitations of in vivo vs. in vitro models for pyridazinone research?

- In vivo :

- Advantages: Captures systemic effects (e.g., bioavailability, metabolite activity).

- Limitations: Ethical constraints and inter-individual variability.

- In vitro :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.